Cas no 869072-03-7 (N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)

N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide structure
869072-03-7 structure
Product Name:N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide
CAS No:869072-03-7
MF:C16H25N3O5S2
MW:403.516801595688
CID:5911785
PubChem ID:18561602
Update Time:2025-07-15

N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide
    • SMR000806629
    • F1851-0081
    • N-(3-methylbutyl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
    • N1-isopentyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
    • AKOS024614590
    • N-(3-methylbutyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
    • 869072-03-7
    • CHEMBL1730727
    • MLS001236295
    • HMS2977K03
    • Inchi: 1S/C16H25N3O5S2/c1-12(2)6-7-17-15(20)16(21)18-11-13-19(8-4-9-24-13)26(22,23)14-5-3-10-25-14/h3,5,10,12-13H,4,6-9,11H2,1-2H3,(H,17,20)(H,18,21)
    • InChI Key: IXBUAXVHQPBLGO-UHFFFAOYSA-N
    • SMILES: C(NCCC(C)C)(=O)C(NCC1N(S(C2SC=CC=2)(=O)=O)CCCO1)=O

Computed Properties

  • Exact Mass: 403.12356325g/mol
  • Monoisotopic Mass: 403.12356325g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 591
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 141Ų

N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide Pricemore >>

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Additional information on N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide

Professional Introduction to Compound with CAS No. 869072-03-7 and Product Name: N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide

The compound with the CAS number 869072-03-7 and the product name N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of functional groups such as the thiophene-2-sulfonyl moiety and the 1,3-oxazinan-2-ylmethyl substituent suggests a multifaceted interaction with biological targets, making it a subject of intense interest for researchers.

In recent years, there has been a growing emphasis on the development of novel compounds that can modulate biological pathways with high specificity and efficacy. The structural features of N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide align well with this trend. The thiophene-2-sulfonyl group is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets. Additionally, the 1,3-oxazinan-2-ylmethyl moiety introduces a rigid scaffold that can enhance the compound's binding affinity and selectivity.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The structural motifs present in N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide suggest that it may interact with neurotransmitter receptors or other key proteins involved in neural signaling. Preliminary studies have indicated that compounds with similar structural features exhibit promising effects on modulating neuronal activity. This has opened up new avenues for research into therapies for conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

The synthesis of N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide represents a significant achievement in organic chemistry. The multi-step synthesis process involves careful manipulation of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and protective group strategies has been crucial in achieving the desired molecular architecture. This synthetic approach not only highlights the expertise of the research team but also underscores the importance of innovative methodologies in modern drug discovery.

From a computational chemistry perspective, the molecular properties of N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide have been extensively studied using various modeling techniques. Molecular dynamics simulations have provided insights into its conformational flexibility and interactions with biological targets. These studies have been instrumental in predicting potential binding modes and optimizing lead structures for better pharmacological activity. The integration of experimental data with computational predictions has been a cornerstone of modern drug development strategies.

The pharmacological profile of this compound is another area of active investigation. Initial pharmacokinetic studies have shown that N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide exhibits favorable solubility and metabolic stability, which are critical factors for its potential clinical application. Furthermore, preliminary toxicology studies have indicated that the compound is well-tolerated at relevant doses, suggesting a low risk of adverse effects. These findings are encouraging and warrant further investigation into its therapeutic potential.

The role of CAS No. 869072-03-7 in this context is also noteworthy. As a unique identifier for this compound, it facilitates accurate documentation and communication among researchers worldwide. The CAS registry number ensures that all scientific literature and patents related to this compound are easily accessible and traceable. This standardized system plays a vital role in maintaining consistency and accuracy in chemical research.

In conclusion, N-(3-methylbutyl)-N'-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, coupled with preliminary evidence of its biological activity, make it an exciting subject for future studies. As research continues to uncover new applications for this compound, it is likely to play a significant role in the development of novel therapeutic agents for various diseases.

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